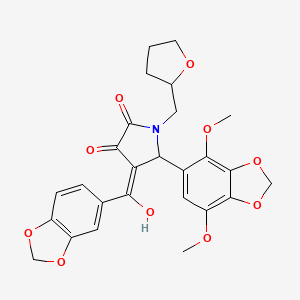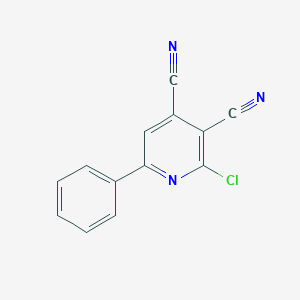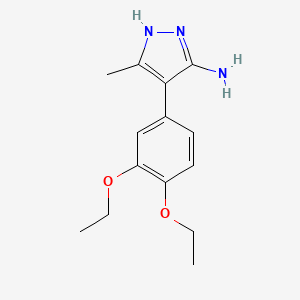![molecular formula C14H20N6O6 B11051952 3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid](/img/structure/B11051952.png)
3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID is a complex organic compound that features multiple functional groups, including hydroxy, oxo, and propanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID can be approached through a multi-step organic synthesis process. The key steps may include:
Formation of the hexazacyclopentafluorene core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxy and oxo groups: These functional groups can be introduced through selective oxidation and reduction reactions.
Attachment of the propanoic acid moiety: This step can be accomplished through a nucleophilic substitution reaction or esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo groups can be reduced to form alcohols.
Substitution: The propanoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a carboxylic acid, while reduction of the oxo groups could yield diols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to modulate specific biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]ACETIC ACID: Similar structure with an acetic acid moiety instead of propanoic acid.
Uniqueness
The uniqueness of 3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID lies in its specific combination of functional groups and the hexazacyclopentafluorene core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H20N6O6 |
|---|---|
Molecular Weight |
368.35 g/mol |
IUPAC Name |
3-[9-(2-carboxyethyl)-6,14-dioxo-1,3,5,7,9,11-hexazatetracyclo[9.2.1.05,13.07,12]tetradecan-3-yl]propanoic acid |
InChI |
InChI=1S/C14H20N6O6/c21-9(22)1-3-15-5-17-11-12-19(13(17)25)7-16(4-2-10(23)24)8-20(12)14(26)18(11)6-15/h11-12H,1-8H2,(H,21,22)(H,23,24) |
InChI Key |
YNWDYTBNVAAEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN2C3N1C(=O)N4C3N(C2=O)CN(C4)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11051875.png)
![N-{4-[(4-fluorophenyl)amino]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-7-yl}benzamide](/img/structure/B11051886.png)

![3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051903.png)

![4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051913.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3-methylphenyl)ethanimidamide](/img/structure/B11051914.png)
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11051920.png)
![2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11051935.png)



![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051975.png)
![2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B11051978.png)
